N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4368491
CAS Number:
Molecular Formula: C16H16BrFN2O3S
Molecular Weight: 415.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′(2H)-tetrone (41)

Compound Description: This compound is a spirosuccinimide aldose reductase inhibitor (ARI) derived from isoquinoline-1,3-diones. It exhibited exceptional oral potency in animal models of diabetic complications, demonstrating ED50 values for sciatic nerve of 0.1 and 0.09 mg/kg/day in 14-day galactose-fed and streptozocin-induced diabetic rats, respectively. []

Relevance: Although structurally distinct from N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, compound 41 shares the presence of a halogenated aromatic ring (4-bromo-2-fluorophenyl). This highlights the importance of halogenated aromatic moieties in the design and development of biologically active compounds, potentially including N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. []

1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1)

Compound Description: This compound is a synthetic intermediate used in the preparation of various biologically active compounds. Its synthesis involved a five-step process starting from pyridin-4-ol. []

Relevance: 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1) and N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide both contain a 4-bromo-2-fluorophenyl group. This structural similarity suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide might also be a valuable intermediate for synthesizing diverse bioactive compounds or potentially exhibit biological activities itself. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

Compound Description: CPAM is a small catecholic amide with halogen moieties that exhibits antioxidant, anti-diabetic, and antibacterial properties. It significantly reduced blood sugar levels in streptozotocin-induced diabetic rats and showed antibacterial activity against various bacterial strains including Mycobacterium smegmatis, Pseudomonas aeruginosa, Staphylococcus aureus, and clinically drug-resistant S. aureus (MRSA). []

Relevance: CPAM and N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide both possess a halogenated aniline moiety, specifically a bromo-fluorophenyl group. The demonstrated biological activities of CPAM suggest that similar activities, particularly anti-diabetic and antibacterial properties, might be explored for N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. []

3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

Compound Description: This compound is a 2-imino-1,3-thiazoline derivative with a high degree of fluorination. It demonstrated potent α-glucosidase inhibition with an IC50 value of 1.47 ± 0.05 μM, highlighting its potential as an antidiabetic agent. []

Relevance: While structurally different from N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, compound 6d shares the presence of a fluorinated aromatic ring. This emphasizes the role of fluorine substitution in modulating biological activity and suggests that the 3-fluorophenyl group in N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may contribute to potential biological activities. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel 1,4-dihydropyridine ATP-sensitive potassium channel opener (KCO) that selectively suppresses unstable bladder contractions. It effectively activates KATP channels in bladder smooth muscle cells and inhibits spontaneous (myogenic) phasic activity of pig bladder strips. [, ]

Relevance: Both A-278637 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide feature a 3-bromo-4-fluorophenyl group as a key structural component. Although their overall structures differ, the shared presence of this halogenated aromatic moiety suggests that it may play a significant role in interacting with biological targets and potentially contribute to the activity of N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. [, ]

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It effectively inhibits HIV-1 replication in primary human peripheral blood mononuclear cells and displays broadly neutralizing anti-HIV activity. []

Relevance: Although structurally different from N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, compound 7 incorporates a 4-fluorophenyl group. This shared feature, alongside the presence of amide and aromatic moieties in both structures, suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide could potentially exhibit antiviral activity or interact with similar biological targets, warranting further investigation. []

Properties

Product Name

N~2~-(4-bromo-3-methylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

Molecular Formula

C16H16BrFN2O3S

Molecular Weight

415.3 g/mol

InChI

InChI=1S/C16H16BrFN2O3S/c1-11-8-14(6-7-15(11)17)20(24(2,22)23)10-16(21)19-13-5-3-4-12(18)9-13/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

LQSYNPMMYXYLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.